Latamoxef sodium

Übersicht

Beschreibung

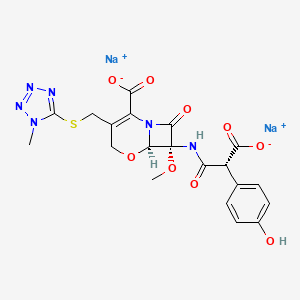

Moxalactam (sodium salt) is a beta-lactam antibiotic that belongs to the oxacephem class. It is structurally related to cephalosporins, with the key difference being the replacement of the sulfur atom in the 7-aminocephalosporanic acid portion of the molecule with an oxygen atom. This modification grants moxalactam unique properties, particularly in its antibacterial activity spectrum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Moxalactam is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves the introduction of a methoxy group at the 7-position and a tetrazole ring at the 3-position. The final product is then converted to its sodium salt form for stability and solubility.

Industrial Production Methods: Industrial production of moxalactam involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Fermentation: Production of the precursor 7-aminocephalosporanic acid through microbial fermentation.

Chemical Modification: Introduction of functional groups through controlled chemical reactions.

Purification: Multiple stages of purification to remove impurities and achieve pharmaceutical-grade quality.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Moxalactam durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Der Beta-Lactam-Ring kann durch Beta-Lactamase hydrolysiert werden, was zur Inaktivierung des Antibiotikums führt.

Oxidation und Reduktion: Diese Reaktionen können die an der Kernstruktur befestigten funktionellen Gruppen verändern, was möglicherweise die Aktivität beeinflusst.

Substitution: Funktionelle Gruppen am Moxalactam-Molekül können durch andere Gruppen substituiert werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Tritt typischerweise in Gegenwart von Beta-Lactamase-Enzymen auf.

Oxidation: Kann mit Oxidationsmitteln wie Wasserstoffperoxid durchgeführt werden.

Reduktion: Umfasst häufig Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte, die gebildet werden:

Hydrolyseprodukte: Inaktive Formen des Antibiotikums.

Oxidations- und Reduktionsprodukte: Modifizierte Derivate mit möglicherweise veränderter antibakterieller Aktivität.

Wissenschaftliche Forschungsanwendungen

Moxalactam hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Chemie von Beta-Lactamen und die Mechanismen von Beta-Lactamase-Enzymen zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Synthese der bakteriellen Zellwand und seiner Interaktionen mit bakteriellen Enzymen.

Medizin: Untersucht hinsichtlich seines Potenzials zur Behandlung von Infektionen, die durch gramnegative Bakterien verursacht werden, insbesondere durch solche, die gegen andere Antibiotika resistent sind.

Industrie: Wird bei der Entwicklung neuer Antibiotika und bei der Untersuchung von bakteriellen Resistenzmechanismen eingesetzt.

5. Wirkmechanismus

Moxalactam entfaltet seine antibakterielle Wirkung, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine (PBPs) auf der bakteriellen Zellmembran und verhindert die Vernetzung von Peptidoglykanketten, die für die Integrität der Zellwand unerlässlich ist. Dies führt zur Schwächung der Zellwand und letztendlich zur Lyse und zum Tod der Bakterienzelle .

Ähnliche Verbindungen:

Cefotaxim: Ein weiteres Beta-Lactam-Antibiotikum mit einem ähnlichen Aktivitätsspektrum, das sich jedoch in seiner Resistenz gegen Beta-Lactamase unterscheidet.

Ceftriaxon: Bekannt für seine lange Halbwertszeit und seine breite Aktivität, aber weniger wirksam gegen bestimmte gramnegative Bakterien im Vergleich zu Moxalactam.

Cefuroxim: Wirksam gegen eine breite Palette von Bakterien, hat aber ein anderes Resistenzprofil.

Einzigartigkeit von Moxalactam: Moxalactam ist aufgrund seiner verstärkten Aktivität gegen gramnegative Bakterien, einschließlich Bacteroides fragilis, und seiner Resistenz gegen bestimmte Beta-Lactamase einzigartig. Dies macht es zu einer wertvollen Option für die Behandlung von Infektionen, die durch resistente Bakterienstämme verursacht werden .

Wirkmechanismus

Moxalactam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately, bacterial cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Cefotaxime: Another beta-lactam antibiotic with a similar spectrum of activity but differs in its resistance to beta-lactamases.

Ceftriaxone: Known for its long half-life and broad-spectrum activity, but less effective against certain Gram-negative bacteria compared to moxalactam.

Cefuroxime: Effective against a wide range of bacteria but has a different resistance profile.

Uniqueness of Moxalactam: Moxalactam is unique due to its enhanced activity against Gram-negative bacteria, including Bacteroides fragilis, and its resistance to certain beta-lactamases. This makes it a valuable option for treating infections caused by resistant bacterial strains .

Eigenschaften

IUPAC Name |

disodium;(6R,7R)-7-[[(2R)-2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12-,18-,20+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIXGZQULWMCLU-GDUWRUPCSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6Na2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64953-12-4 | |

| Record name | Disodium 7-[[carboxylato(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7945139.png)

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B7945189.png)

![(1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B7945192.png)

![copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B7945238.png)